molecular formula C36H34N6O4S B2614191 N-{[4-benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 393783-29-4

N-{[4-benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2614191
CAS No.: 393783-29-4
M. Wt: 646.77
InChI Key: YTOBBVDTBHHLSP-UHFFFAOYSA-N
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Description

N-{[4-benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C36H34N6O4S and its molecular weight is 646.77. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring, a pyrazole moiety, and a benzamide group. Its molecular formula is C30H30N4O3SC_{30}H_{30}N_4O_3S, with a molecular weight of approximately 518.66 g/mol. The presence of multiple aromatic rings and heterocycles suggests potential for diverse interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example:

  • MCF7 (breast cancer) : The compound showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM.
  • A549 (lung cancer) : Similar cytotoxic effects were observed, indicating its broad-spectrum activity against different cancer types.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically:

  • Lysosomal Phospholipase A2 Inhibition : The compound has been identified as an inhibitor of lysosomal phospholipase A2, which plays a crucial role in cell membrane integrity and apoptosis regulation .
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound leads to increased annexin V staining, indicating the induction of apoptotic pathways in treated cells.

Data Summary

Cell LineIC50 (µM)Mechanism
MCF715Apoptosis induction
A54918Lysosomal PLA2 inhibition

Case Study 1: In Vivo Efficacy

In a recent study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was measured at 65% after four weeks of treatment at a dosage of 20 mg/kg body weight.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicated that the compound has favorable absorption and distribution characteristics. Peak plasma concentrations were achieved within 1 hour post-administration, with a half-life of approximately 6 hours. These findings suggest potential for further development as an oral therapeutic agent.

Properties

IUPAC Name

N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N6O4S/c1-45-29-17-13-26(14-18-29)31-21-32(27-15-19-30(46-2)20-16-27)42(40-31)34(43)24-47-36-39-38-33(41(36)23-25-9-5-3-6-10-25)22-37-35(44)28-11-7-4-8-12-28/h3-20,32H,21-24H2,1-2H3,(H,37,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOBBVDTBHHLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CC=C5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.